硫化钬

描述

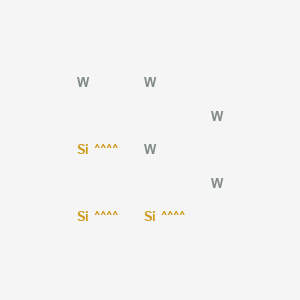

Synthesis Analysis

Holmium sulfide synthesis has been achieved through various methods, including solvothermal synthesis and reaction sintering. A study by Belaya et al. (2003) explored the synthesis of holmium polysulfides at temperatures ranging from 600 to 840°C under sulfur vapor pressures, leading to the formation of both monoclinic and tetragonal phases (Belaya et al., 2003). Bien et al. (2020) reported the synthesis of holmium monosulfide (HoS) through the direct reaction of Ho2S3 and Ho, highlighting the effect of Ho addition on the lattice constant, melting point, and electrical resistivity of the resulting HoSx compounds (Bien et al., 2020).

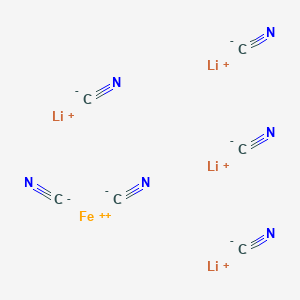

Molecular Structure Analysis

The molecular and crystal structure of holmium sulfide has been extensively studied to understand its formation and stability. The work by Zhou et al. (2009) on the solvothermal synthesis of an organic-templated holmium sulfate provides insights into the crystal structure characterized by zigzag and helical chains, connected by μ-2 SO42– groups (Zhou et al., 2009).

Chemical Reactions and Properties

Research on holmium sulfide has also focused on its chemical reactions and properties, especially in relation to its potential applications. The study of gallium sulfide and polysulfide clusters by Zheng et al. (2003) offers comparative insights into the synthesis and properties of sulfide clusters, which can be relevant to understanding holmium sulfide's chemical behavior (Zheng et al., 2003).

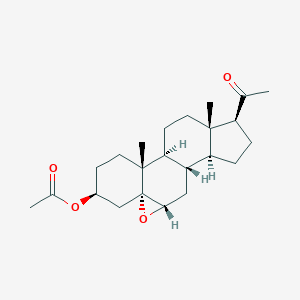

Physical Properties Analysis

The physical properties of holmium sulfide, including its antiferromagnetism, have been a subject of study due to their implications for electronic and magnetic applications. The synthesis and characterization of holmium oxide ceramic nanostructures by Mortazavi-derazkola et al. (2015) highlight the importance of nanostructure morphology and particle size on the catalytic and photocatalytic properties, which may also apply to holmium sulfide (Mortazavi-derazkola et al., 2015).

Chemical Properties Analysis

Understanding the chemical properties of holmium sulfide is essential for its application in various fields. The work by Jin et al. (2017) on the synthesis of mesoporous CoS2 and NixCo1-xS2 demonstrates the potential of solid-phase sulfurization methods for preparing metal sulfides with enhanced surface area and porosity, which could be relevant for holmium sulfide research (Jin et al., 2017).

科学研究应用

材料科学和磁性研究:

- 相形成和稳定性: 对包括硫化钬在内的硫化钬和硫化钆进行了形成行为和高温稳定性研究。从草酸盐、乙酸盐或碳酸盐成功形成了纯净的 γ-Ho2S3(硫化钬的一种相),并在高于 1073 K 的烧结温度下转变为 δ 相,表明其在高温应用中具有潜力 (Yuan 等,2010).

- 磁性 X 射线散射: 利用同步辐射研究了钬的磁性结构,揭示了新的锁定行为和磁弹性耦合的影响。此类研究对于理解硫化钬等材料的磁性,从而在电子设备中应用至关重要 (Gibbs 等,1985).

- 多硫化物的结构识别: 利用 X 射线衍射法识别硫化钬多硫化物的结构,揭示了单斜相和四方相,这对于理解该材料的性质和潜在应用至关重要 (Belaya 等,2003).

医学应用:

- 癌症治疗: 钬,包括从硫化钬化合物衍生的钬-166 等同位素,已被研究用于激光手术、磁共振成像和放射性核素治疗。它发射粒子和光子的能力使其成为癌症治疗的候选者,展示了钬化合物的医学应用潜力 (Shi 等,2017).

- 生物相容性研究: 在白化小鼠中评估了锆酸钬/硫化锌纳米复合材料的生物相容性,揭示了基于硫化钬的材料的生理相互作用和潜在医学应用 (Noureen 等,2021).

- 治疗性同位素应用: 可以从硫化钬衍生的钬-166 已被用于广泛的医学应用中,包括治疗肝恶性肿瘤和骨转移,展示了硫化钬在治疗背景下的多功能性和潜力 (Klaassen 等,2019).

其他应用:

- 药物代谢和生物分布: 对不同钬盐(可能包括硫化钬)的研究探讨了它们在大鼠中的生物分布特征,这对于理解它们在生物系统中的行为以用于诊断或治疗至关重要 (Cerqueira-Coutinho 等,2016).

安全和危害

属性

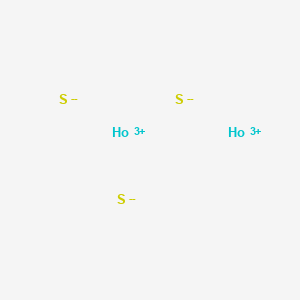

IUPAC Name |

holmium(3+);trisulfide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Ho.3S/q2*+3;3*-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJMYJOBJCDACOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[S-2].[S-2].[S-2].[Ho+3].[Ho+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Ho2S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10923892 | |

| Record name | Holmium sulfide (2/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10923892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

426.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow powder; [MSDSonline] | |

| Record name | Holmium sulfide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9144 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Holmium sulfide | |

CAS RN |

12162-59-3 | |

| Record name | Holmium sulfide (Ho2S3) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012162593 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Holmium sulfide (Ho2S3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Holmium sulfide (2/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10923892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diholmium trisulphide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.081 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Chlorobenzo[C]isoxazole](/img/structure/B84871.png)